4-Bromo-5-methyl-1-vinyl-1H-pyrazole
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Overview
Description
4-Bromo-5-methyl-1-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 5-position, and a vinyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors such as hydrazines and 1,3-diketones. For instance, the condensation of 1,3-diketones with arylhydrazines can yield pyrazole derivatives . Another method involves the use of palladium-catalyzed coupling reactions, which are efficient for introducing various substituents onto the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. One-pot multicomponent reactions and transition-metal-catalyzed processes are commonly used due to their efficiency and high yields . These methods allow for the rapid synthesis of pyrazole derivatives with diverse functional groups, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the vinyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation Products: Epoxides or diols can be formed from the oxidation of the vinyl group.
Reduction Products: Alkanes can be formed from the reduction of the vinyl group.
Scientific Research Applications
4-Bromo-5-methyl-1-vinyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1-vinyl-1H-pyrazole depends on its specific application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and vinyl group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Lacks the methyl and vinyl groups, making it less versatile in certain reactions.
5-Methyl-1-vinylpyrazole: Lacks the bromine atom, which can limit its reactivity in substitution reactions.
1-Vinylpyrazole: Lacks both the bromine and methyl groups, reducing its potential for diverse chemical modifications.
Uniqueness
4-Bromo-5-methyl-1-vinyl-1H-pyrazole is unique due to the combination of substituents on the pyrazole ring. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methyl and vinyl groups provide additional sites for chemical modifications. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-1-ethenyl-5-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-3-9-5(2)6(7)4-8-9/h3-4H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCBFWLCKSLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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